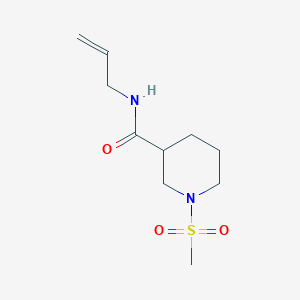![molecular formula C10H11N3O3S B4412743 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B4412743.png)
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide
Übersicht
Beschreibung
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as POMS and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide involves the inhibition of various enzymes and proteins in microorganisms and cancer cells. This compound has been found to inhibit the activity of DNA gyrase, an enzyme that is essential for the replication of bacterial DNA. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for the replication of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, a process that leads to programmed cell death. It has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide has several advantages for laboratory experiments. This compound is highly stable and can be easily synthesized under mild conditions. It also has significant antimicrobial and anticancer activity, making it a valuable tool for studying these fields.
However, there are also some limitations to using this compound in laboratory experiments. This compound has limited solubility in water, which can make it difficult to work with in aqueous environments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide. One potential direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the study of its potential applications in other fields, such as agriculture and environmental science.
In addition, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. This compound has shown promise as a potential treatment for various diseases, and further research is needed to fully explore its potential in this area.
Wissenschaftliche Forschungsanwendungen
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to have significant antimicrobial activity against a range of microorganisms, including bacteria, fungi, and viruses. It has also been studied for its potential anticancer activity, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-17(14,15)11-7-9-12-10(13-16-9)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYDYLFRICGGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=NC(=NO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4412668.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride](/img/structure/B4412672.png)
![1-(1,3-benzodioxol-5-yl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4412685.png)
![2-methyl-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]butanamide](/img/structure/B4412687.png)


![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B4412696.png)
![2-{2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4412697.png)
![2-(benzylthio)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4412698.png)
![10-(2-methoxyethyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B4412710.png)
![1-phenyl-2-[(4-pyridinylmethyl)amino]ethanol hydrochloride](/img/structure/B4412711.png)
![N,12,15,15-tetramethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B4412726.png)
![1-[(3,5-dimethyl-1-piperidinyl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4412731.png)
